molecular formula C11H15ClN2 B1607096 5-Chloro-2-(piperidin-1-yl)aniline CAS No. 412308-45-3

5-Chloro-2-(piperidin-1-yl)aniline

Cat. No. B1607096
CAS RN: 412308-45-3
M. Wt: 210.7 g/mol
InChI Key: BFOQYOCNAFPILH-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-1-yl)aniline is a chemical compound that has gained significant attention in various fields of research and industry. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-(piperidin-1-yl)aniline is C11H15ClN2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . In some reactions, a copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-2-(piperidin-1-yl)aniline is 210.7 g/mol. The predicted melting point is 142.91° C, the predicted boiling point is 432.9° C at 760 mmHg, the predicted density is 1.3 g/cm3, and the predicted refractive index is n20D 1.61 .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

5-Chloro-2-(piperidin-1-yl)aniline has been utilized in the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds have been studied for their molecular structures using X-ray crystallography, Hirshfeld, and DFT calculations. They exhibit significant intermolecular interactions such as H...H, N...H, and H...C contacts, and their electronic properties and NMR spectra have been predicted and correlated with experimental data (Shawish et al., 2021).

Reactivity Studies

Research on the nucleophilic displacement of chlorine from 2-chloro-5-heteroaryl( or aryl)pyrimidines by piperidine has assessed the electronic effects of the 5-substituent, which included 5-Chloro-2-(piperidin-1-yl)aniline. This study provides insights into the reactivity and synthesis routes of these compounds (Allen, Buckland, & Hutley, 1980).

Anticancer Activity

A series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives, which could include 5-Chloro-2-(piperidin-1-yl)aniline, have been synthesized and evaluated for their in vitro anticancer activity against various human cells. These derivatives are significant for their potential therapeutic applications (Subhash & Bhaskar, 2021).

Complexation with Heavy Metals

Studies involving the complexation of aniline or pyridine-functionalized N-heterocyclic carbene with heavy metals like Hg(II), Ag(I), and Au(I) have been conducted. These studies, which may involve derivatives of 5-Chloro-2-(piperidin-1-yl)aniline, are crucial for understanding the interaction of these compounds with metal ions, potentially useful in catalysis or material science (Zhuang et al., 2013).

Corrosion Inhibition Studies

Derivatives of piperidine, which could include 5-Chloro-2-(piperidin-1-yl)aniline, have been investigated as corrosion inhibitors on iron surfaces. These studies involve DFT and Monte Carlo dynamics to understand the interaction with iron, relevant in industrial applications to prevent metal corrosion (Belghiti et al., 2018).

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of 5-Chloro-2-(piperidin-1-yl)aniline in the pharmaceutical industry.

Mechanism of Action

Target of Action

5-Chloro-2-(piperidin-1-yl)aniline is a chemical compound that has gained significant attention in various fields of research and industry due to its unique physical and chemical properties . . Piperidine derivatives, which include 5-Chloro-2-(piperidin-1-yl)aniline, are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often involves binding to specific receptors or enzymes, leading to a change in their activity.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical processes . These can include the modulation of signaling pathways, the inhibition or activation of enzymes, and the alteration of cellular processes.

Pharmacokinetics

The compound’s molecular weight of 23871 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given the wide range of pharmaceutical applications of piperidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

properties

IUPAC Name

5-chloro-2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOQYOCNAFPILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301274
Record name 5-chloro-2-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Chloro-2-(piperidin-1-yl)aniline

CAS RN

412308-45-3
Record name 5-chloro-2-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (2.00 ml, 24.0 mmol) and anhydrous tin dichloride (1.84 g, 9.70 mmol) were sequentially added at 0° C. to a methanol (10 ml) solution of 1-(4-chloro-2-nitrophenyl)piperidine (471 mg, 1.95 mmol), obtained as described in Referential Example 15-1. The resulting mixture was warmed to room temperature and stirred for 16 hours. A saturated aqueous solution of sodium bicarbonate was added to the mixture. The mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (30 g, hexane/ethyl acetate=9/1). Thus, 5-chloro-2-(1-piperidinyl)aniline (388 mg, 94.3%) was yielded as a colorless oily material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.